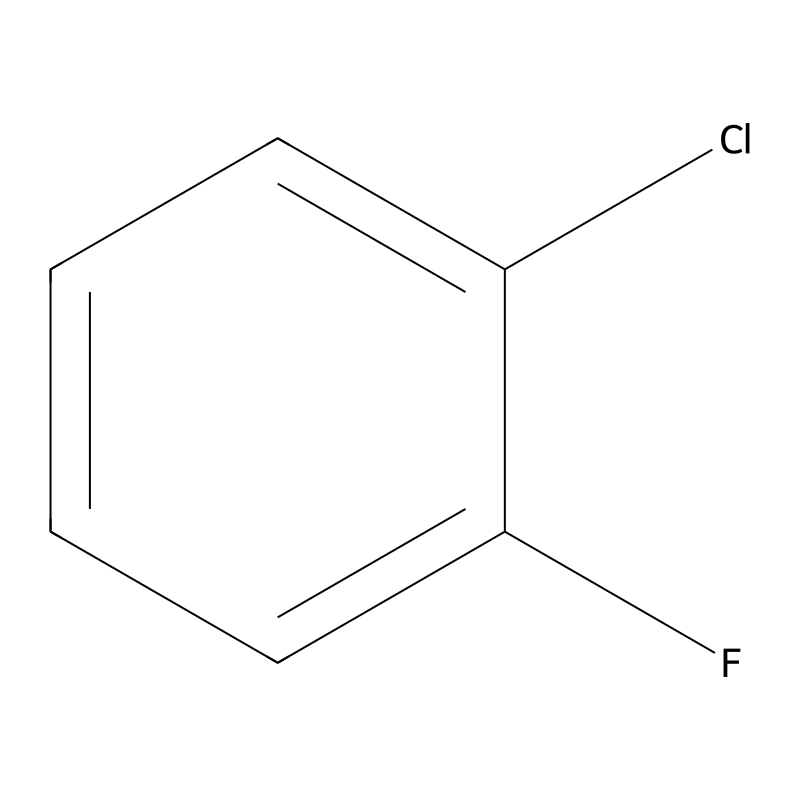

1-Chloro-2-fluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Reference Compound in Spectroscopy

Due to its distinct fluorine atom and the presence of chlorine, 1-Chloro-2-fluorobenzene serves as a reference compound in various spectroscopic techniques. Its well-defined peaks in nuclear magnetic resonance (NMR) spectroscopy, particularly fluorine-19 (¹⁹F) NMR, allow researchers to identify and quantify other fluorine-containing compounds in a sample [1]. Similarly, its characteristic infrared (FTIR) and Raman spectroscopy signatures can be used for compound identification [2].

Solvent or Reaction Media

The combination of a hydrophobic aromatic ring and halogen substituents makes 1-Chloro-2-fluorobenzene a useful solvent or reaction medium for specific research applications. Its moderate boiling point (around 137-138 °C) allows for both room temperature and elevated temperature reactions. Additionally, its flammable nature requires proper handling procedures [3].

Synthetic Precursor

Researchers have utilized 1-Chloro-2-fluorobenzene as a starting material for the synthesis of more complex molecules. For instance, a study describes its use in the microwave-assisted synthesis of benzimidazolones, a class of heterocyclic compounds with potential biological activities [4].

1-Chloro-2-fluorobenzene is an aromatic compound with the molecular formula C₆H₄ClF. It is classified as a halogenated derivative of benzene, where a chlorine atom and a fluorine atom are substituted at the first and second positions, respectively. This compound appears as a colorless liquid at room temperature and has a boiling point of approximately 112 °C. Its unique structure contributes to its chemical reactivity and potential applications in various fields, particularly in organic synthesis and materials science .

1-Chloro-2-fluorobenzene is considered a mild irritant and should be handled with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood []. It is flammable and should be kept away from heat sources and open flames.

Data Availability:

- Toxicity data for 1-Chloro-2-fluorobenzene is limited. However, due to the presence of halogens, it is advisable to handle it with caution and avoid inhalation or ingestion.

- Nucleophilic Substitution Reactions: The presence of the chlorine atom makes it susceptible to nucleophilic substitution. For instance, when treated with sodium hydroxide, it can yield phenol through hydrolysis.

- Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic attack. This can lead to further substitution reactions at other positions on the benzene ring.

- Reduction Reactions: 1-Chloro-2-fluorobenzene can be reduced to form 1-fluorobenzene or other derivatives by using reducing agents such as lithium aluminum hydride .

Several methods exist for synthesizing 1-chloro-2-fluorobenzene:

- Halogenation of Benzene Derivatives: One common method involves the halogenation of benzene or its derivatives using chlorine and fluorine sources under controlled conditions.

- Electrophilic Aromatic Substitution: This method can also be employed wherein benzene is reacted with chlorine and fluorine in the presence of a catalyst to yield 1-chloro-2-fluorobenzene.

- Direct Fluorination: Another approach is direct fluorination using fluorinating agents like Selectfluor or other fluorine donors that selectively introduce fluorine into the aromatic system .

1-Chloro-2-fluorobenzene finds various applications across different industries:

- Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

- Solvent: Due to its chemical properties, it can be used as a solvent in various

Research on interaction studies involving 1-chloro-2-fluorobenzene has highlighted its role in microbial metabolism. For example, studies have shown that certain bacteria can metabolize this compound, indicating potential pathways for bioremediation of chlorinated compounds. Additionally, its interactions with other chemicals during synthesis processes have been documented, which could inform safer handling practices in industrial applications .

1-Chloro-2-fluorobenzene shares structural similarities with several other halogenated aromatic compounds. Here is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Chlorine Position | Fluorine Position | Unique Features |

|---|---|---|---|---|

| 1-Chloro-2-fluorobenzene | C₆H₄ClF | 1 | 2 | Balanced reactivity due to both halogens |

| 1-Bromo-2-fluorobenzene | C₆H₄BrF | 1 | 2 | Bromine has a larger atomic radius |

| 1-Chloro-4-fluorobenzene | C₆H₄ClF | 1 | 4 | Different substitution pattern affects reactivity |

| 3-Chloro-2-fluorobenzene | C₆H₄ClF | 3 | 2 | Different positional isomer affecting properties |

The unique positioning of chlorine and fluorine in 1-chloro-2-fluorobenzene contributes to its distinctive chemical behavior compared to other similar compounds. The combination of these two halogens allows for specific reactivity patterns that are advantageous in synthetic chemistry and biological interactions .

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H226 (94%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (92%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (16%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

348-51-6

Wikipedia

General Manufacturing Information

TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.